molecular formula C12H14ClF2NO2 B13243384 Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13243384
M. Wt: 277.69 g/mol
InChI Key: ZOYYJSSNVZTJPG-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based hydrochloride salt featuring a 2,4-difluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. This compound is classified as a chiral building block, with the racemic mixture (rac-(3R,4S) configuration) listed under the reference code 3D-UZB78114 by CymitQuimica .

Properties

Molecular Formula

C12H14ClF2NO2

Molecular Weight

277.69 g/mol

IUPAC Name

methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H

InChI Key

ZOYYJSSNVZTJPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared with structurally related pyrrolidine and piperidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Ring Type Stereochemistry Key Applications
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride N/A* 2,4-Difluorophenyl Pyrrolidine Racemic (rac-3R,4S) Pharmaceutical intermediates
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 2140264-93-1 Trifluoromethyl Pyrrolidine Enantiopure (3R,4R) Drug synthesis intermediates
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride 1779974-06-9 3,3-Difluoro Piperidine N/A Organic synthesis, drug development
(3R,4R)-4-Methylpyrrolidine-3-carboxylate hydrochloride 2101775-05-5 Methyl Pyrrolidine Enantiopure (3R,4R) Chiral building blocks

Substituent Effects

  • 2,4-Difluorophenyl vs. Trifluoromethyl : The aromatic 2,4-difluorophenyl group in the target compound increases steric bulk and lipophilicity compared to the smaller trifluoromethyl group in analogs like PBXA3229-1. This difference may influence binding affinity in receptor-targeted drug candidates .
  • Fluorination Patterns : Piperidine derivatives (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) feature geminal difluoro substituents, which alter ring conformation and electronic properties compared to pyrrolidine-based fluorinated compounds .

Ring Size and Conformational Flexibility

  • Pyrrolidine (5-membered) vs. Piperidine analogs offer larger ring systems with distinct spatial arrangements for drug-receptor interactions .

Stereochemical Considerations

  • Racemic vs. Enantiopure Forms : The target compound’s racemic mixture (rac-3R,4S) contrasts with enantiopure analogs like PBXA3221-1 (3R,4R). Enantiopurity is critical in API synthesis, as stereoisomers often differ in pharmacokinetic properties .

Commercial Availability and Pricing

  • The racemic target compound is priced at 331.00 €/25mg by CymitQuimica . In contrast, trifluoromethyl-substituted pyrrolidines (e.g., Ref: 10-F614373) are listed as discontinued, suggesting higher demand or synthetic complexity for difluorophenyl derivatives .

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